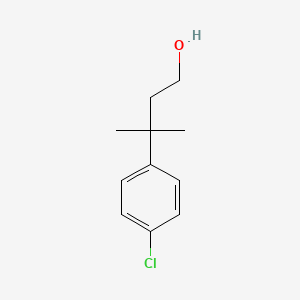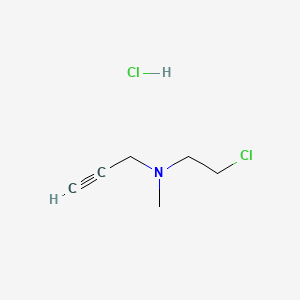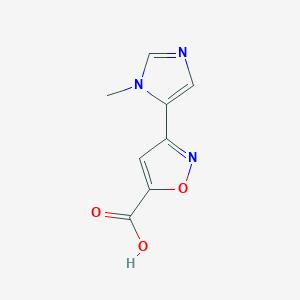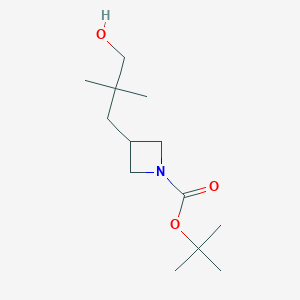![molecular formula C10H11N3 B13594833 1-(1H-Benzo[d]imidazol-5-yl)cyclopropan-1-amine](/img/structure/B13594833.png)
1-(1H-Benzo[d]imidazol-5-yl)cyclopropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1H-Benzo[d]imidazol-5-yl)cyclopropan-1-amine is a compound that features a benzimidazole ring fused with a cyclopropane moiety. Benzimidazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The cyclopropane ring adds a unique structural element that can influence the compound’s reactivity and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-Benzo[d]imidazol-5-yl)cyclopropan-1-amine typically involves the formation of the benzimidazole ring followed by the introduction of the cyclopropane moiety. One common method involves the cyclization of an appropriate precursor, such as an o-phenylenediamine derivative, with a suitable cyclopropane-containing reagent under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in good yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1-(1H-Benzo[d]imidazol-5-yl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce various substituents.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce primary amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
科学的研究の応用
1-(1H-Benzo[d]imidazol-5-yl)cyclopropan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Benzimidazole derivatives are known for their therapeutic potential, including antimicrobial, antiviral, and anticancer activities. This compound can be explored for similar applications.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 1-(1H-Benzo[d]imidazol-5-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The cyclopropane moiety can influence the compound’s binding affinity and selectivity, enhancing its overall biological activity. The exact pathways and targets depend on the specific application and require further research to elucidate.
類似化合物との比較
Similar Compounds
1H-Benzo[d]imidazole: A simpler derivative without the cyclopropane ring, known for its broad range of biological activities.
Cyclopropanamine: A compound with a cyclopropane ring and an amine group, used in various chemical syntheses.
1-(1H-Benzo[d]imidazol-2-yl)cyclopropan-1-amine: A structural isomer with the cyclopropane ring attached at a different position on the benzimidazole ring.
Uniqueness
1-(1H-Benzo[d]imidazol-5-yl)cyclopropan-1-amine is unique due to the specific positioning of the cyclopropane ring on the benzimidazole scaffold. This unique structure can result in distinct biological activities and reactivity patterns compared to other similar compounds. The combination of the benzimidazole ring and the cyclopropane moiety provides a versatile platform for developing new drugs and materials with tailored properties.
特性
分子式 |
C10H11N3 |
|---|---|
分子量 |
173.21 g/mol |
IUPAC名 |
1-(3H-benzimidazol-5-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C10H11N3/c11-10(3-4-10)7-1-2-8-9(5-7)13-6-12-8/h1-2,5-6H,3-4,11H2,(H,12,13) |
InChIキー |
VZUOPFCVNVLELU-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C2=CC3=C(C=C2)N=CN3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 4-[2-(piperidin-3-yl)ethyl]piperazine-1-carboxylate](/img/structure/B13594754.png)













